molecular formula C6H9NS2 B8738471 4-Methyl-2-(methylthio)thiophen-3-amine CAS No. 88246-46-2

4-Methyl-2-(methylthio)thiophen-3-amine

Cat. No. B8738471
Key on ui cas rn: 88246-46-2
M. Wt: 159.3 g/mol
InChI Key: IZTYASNZLWWUTD-UHFFFAOYSA-N
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Patent
US04666502

Procedure details

6 g (0.22 gram atoms) freshly prepared aluminium amalgam are added over a period of about two minutes to 18.9 g (0.1 mol) of 2-methylthio-4-methyl-3-nitrothiophene dissolved in 200 ml of moist diethylether. The vigorous reaction which sets in after 5-10 minutes is kept under control by cooling the flask in ice.
[Compound]
Name
aluminium amalgam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methylthio-4-methyl-3-nitrothiophene
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:4][CH:5]=[C:6]([CH3:11])[C:7]=1[N+:8]([O-])=O>C(OCC)C>[CH3:1][S:2][C:3]1[S:4][CH:5]=[C:6]([CH3:11])[C:7]=1[NH2:8]

Inputs

Step One
Name
aluminium amalgam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-methylthio-4-methyl-3-nitrothiophene
Quantity
0.1 mol
Type
reactant
Smiles
CSC=1SC=C(C1[N+](=O)[O-])C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vigorous reaction which
CUSTOM
Type
CUSTOM
Details
after 5-10 minutes
Duration
7.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the flask in ice

Outcomes

Product
Name
Type
Smiles
CSC=1SC=C(C1N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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